1-Methyl-2-propylcyclopentane
Description
1-Methyl-2-propylcyclopentane (C₉H₁₈, molecular weight: 126.24 g/mol) is a bicyclic alkane characterized by a cyclopentane ring substituted with a methyl group at position 1 and a propyl group at position 2 . It exists in stereoisomeric forms (cis and trans), as evidenced by distinct retention times in chromatographic analyses . The compound is synthesized via catalytic hydrodeoxygenation (HDO) of lignin-derived phenolics, where it forms as a minor product alongside other cycloalkanes like propylcyclohexane . Its structural uniqueness arises from the combination of a five-membered ring and branched alkyl substituents, which influence its physical and chemical behavior.
Structure
3D Structure
Properties
CAS No. |
3728-57-2 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1-methyl-2-propylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
ADQJFBQXLAAVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC1C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 2-Methyl-2-propylcyclopentane-1,3-dione
The hydrogenation of cyclic diketones represents a direct route to substituted cyclopentanes. In a protocol detailed by the Royal Society of Chemistry, 2-methyl-2-propylcyclopentane-1,3-dione undergoes hydrogenation using 10% palladium on carbon (Pd/C) under 40 atm H₂ pressure in methanol. This method achieves near-quantitative yield (99%) and preserves the alkyl substituents’ positions.
Reaction Conditions
- Catalyst : 10% Pd/C (5 mol%)
- Solvent : Methanol
- Pressure : 40 atm H₂
- Temperature : Room temperature
- Time : 24 hours
The product’s structure was confirmed via $$ ^1H $$-NMR and $$ ^{13}C $$-NMR, with characteristic signals at δ 0.61 ppm (triplet, $$ J = 7.4 \, \text{Hz} $$) for the terminal methyl group and δ 216.48 ppm for the ketone carbon pre-hydrogenation.
Wittig Reaction Strategies
Retrosynthetic Analysis
Retrosynthetic disconnection of 1-methyl-2-propylcyclopentane suggests cyclohexanone and propylmagnesium bromide as plausible precursors. The Wittig reaction, involving phosphorane intermediates, enables alkene formation, followed by cyclization and dehydration.
Key Steps
- Phosphorane Preparation : Benzyl alcohol reacts with triphenylphosphine and carbon tetrachloride to form the phosphorane intermediate.
- Alkene Formation : The phosphorane reacts with acetone, yielding a propylidene intermediate.
- Cyclization : Acid-catalyzed cyclization generates the cyclopentane ring.
This method, however, suffers from moderate yields (50–60%) due to competing side reactions during cyclization.
Grignard Reaction Approaches
Cyclohexanone and Propylmagnesium Bromide
A Grignard-based route involves the reaction of cyclohexanone with propylmagnesium bromide, followed by dehydration. The intermediate alcohol undergoes acid-catalyzed dehydration to form the cyclopentane derivative.
Procedure
- Grignard Addition : Cyclohexanone reacts with propylmagnesium bromide in dry ether, forming a secondary alcohol.
- Dehydration : Concentrated sulfuric acid catalyzes the elimination of water, yielding this compound.
Limitations :
- Low regioselectivity during dehydration leads to isomer mixtures.
- Typical yields range from 40% to 55%.
Stereochemical Considerations
trans-1-Methyl-2-propylcyclopentane
The trans isomer is accessible via stereoselective hydrogenation. Using chiral iridium catalysts (e.g., [Ir(COD)Cl]₂ with f-ampha ligands), asymmetric hydrogenation of the diketone precursor achieves enantiomeric excess (ee) >90%. The absolute configuration was confirmed by single-crystal X-ray diffraction.
Catalyst System
- Metal Precursor : [Ir(COD)Cl]₂
- Ligand : f-ampha (N-phenyl-1-ferrocenylethylamine)
- Base : Potassium tert-butoxide (tBuOK)
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Catalytic Hydrogenation | 99% | High (trans preferred) | Moderate |
| Wittig Reaction | 55% | Low | High |
| Grignard Reaction | 50% | None | Low |
Catalytic hydrogenation outperforms other methods in yield and stereocontrol but requires high-pressure equipment. The Wittig reaction offers modularity but involves multi-step synthesis.
Industrial and Environmental Considerations
Scalability
The hydrogenation method was scaled to 100 mL reactors using Hastelloy C-22 pressure vessels, demonstrating feasibility for industrial production.
Solvent Optimization
Replacing methanol with ethanol or isopropanol reduces environmental impact without compromising yield.
Chemical Reactions Analysis
1-Methyl-2-propylcyclopentane undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with metal catalysts, and halogenating agents like chlorine or bromine under UV light .
Scientific Research Applications
1-Methyl-2-propylcyclopentane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane reactivity and stereochemistry.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Industry: It is utilized in the synthesis of various fine chemicals and as a solvent in organic reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-2-propylcyclopentane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-methyl-2-propylcyclopentane with structurally related cycloalkanes:
Key Observations :
- Ring Size Effects : Cyclopentane derivatives (e.g., this compound) exhibit higher ring strain compared to cyclohexane analogs, leading to lower thermal stability and distinct reactivity in HDO reactions .
- Substituent Position : The presence of a methyl group adjacent to a propyl chain in this compound introduces steric hindrance, reducing its catalytic formation yield (4.5% after 5 h over Mo catalysts) compared to propylcyclohexane (dominant product, ~70%) .
- Isomerism : Cis isomers of this compound exhibit distinct chromatographic retention times compared to trans isomers, reflecting differences in polarity and molecular packing .
Reactivity in Catalytic Processes
In HDO reactions using MoS₂-based catalysts:
- Propylcyclohexane forms as the major product due to the thermodynamic stability of six-membered rings and favorable deoxygenation pathways .
- This compound arises via ring contraction mechanisms, but its yield remains low (≤5%) due to competing pathways favoring larger rings .
- Isopropylcyclopentane is absent in these reactions, highlighting the specificity of substituent chain length and branching in product distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
